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Compound of Interest

Compound Name: cycloocta-1,5-diene

Cat. No.: B8815838

For Researchers, Scientists, and Drug Development Professionals

Cycloocta-1,5-diene (COD) is a versatile and widely utilized ligand in the field of transition
metal catalysis. Its ability to form stable complexes with a variety of metals, which can then
serve as highly effective catalyst precursors, makes it an indispensable tool in modern organic
synthesis. The COD ligand can be readily displaced, allowing for the generation of catalytically
active species in situ. This document provides detailed application notes and protocols for the
use of COD-based transition metal complexes in several key catalytic transformations.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes bearing the cycloocta-1,5-diene ligand are renowned for their application
as precatalysts in the asymmetric hydrogenation of prochiral olefins. In the presence of a chiral
phosphine ligand, these complexes generate active catalysts capable of delivering hydrogen
with high enantioselectivity, a critical process in the synthesis of chiral pharmaceuticals. A
common and commercially available precatalyst for these transformations is chloro(1,5-
cyclooctadiene)rhodium(l) dimer, [Rh(COD)Cl]z.[1]

Quantitative Data

The following table summarizes the performance of a rhodium-DIPAMP catalyst system in the
asymmetric hydrogenation of various substrates.
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Conversion
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Experimental Protocol: Asymmetric Hydrogenation of
Methyl (Z2)-a-acetamidocinnamate

This protocol details the asymmetric hydrogenation of methyl (Z)-a-acetamidocinnamate using
a [Rh(COD)(DIPAMP)|BF4 catalyst.[2]

Materials:
e [Rh(COD)CI]2 (1.0 mol%)

e (R,R)-DIPAMP (1.1 mol%)
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Methyl (Z)-a-acetamidocinnamate

Methanol (degassed)

Hydrogen gas

Procedure:

In a glovebox, a Schlenk flask is charged with [Rh(COD)CI]z and (R,R)-DIPAMP.

Degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes
to form the active catalyst.

Methyl (Z)-a-acetamidocinnamate is added to the flask.
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
The flask is purged with hydrogen gas (3 cycles of vacuum and Hz).

The reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12
hours.

Upon completion, the solvent is removed under reduced pressure.
The residue is purified by column chromatography on silica gel to afford the product.

The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle

¥ H2 [Rh(H)2(S)(PP)}+

Oxidative Addition Migratory Insertion
-COD
+ Substrate (S
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Rhodium-Catalyzed Asymmetric Hydrogenation Cycle.
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Iridium-Catalyzed Aromatic C-H Borylation

Iridium complexes containing the cycloocta-1,5-diene ligand are highly effective catalysts for
the borylation of aromatic C-H bonds. This reaction enables the direct conversion of otherwise
unreactive C-H bonds into valuable C-B bonds, which are versatile intermediates in organic
synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The use of [Ir((COD)CI]z or
its methoxy derivative [Ir(COD)OMe]z in combination with a bipyridine or phenanthroline ligand
IS a common catalytic system for this transformation.[5]

Quantitative Data

The following table presents data for the iridium-catalyzed C-H borylation of various aromatic

substrates.
Entry Substrate Ligand Product Yield (%) Ref
Phenylboroni
1 Benzene dtbpy c acid pinacol 95 [5]
ester
2,4-
1,3- Dimethoxyph
2 Dimethoxybe  dtbpy enylboronic 85 [6]
nzene acid pinacol
ester
4-
Methylphenyl
3 Toluene bpy y_p ] Y 90 [5]
boronic acid
pinacol ester
3,4-
1,2-
_ Dichlorophen
4 Dichlorobenz bpy ) ) 88 [5]
ylboronic acid
ene _
pinacol ester
1,10-
) ) 3-Boryl-N-
5 N-Boc-indole phenanthrolin ) 99 [7]
Boc-indole
e
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Experimental Protocol: C-H Borylation of 1,3-
Dimethoxybenzene

This protocol describes the iridium-catalyzed C-H borylation of 1,3-dimethoxybenzene.[6]

Materials:

[Ir(COD)OMe]z (1.5 mol % Ir)

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %)

Pinacolborane (HBpin) (1.5 equiv)

1,3-Dimethoxybenzene

Cyclohexane (anhydrous)
Procedure:
e In a glovebox, a Schlenk tube is charged with [Ir(COD)OMe]z and dtbpy.

o Anhydrous cyclohexane is added, followed by 1,3-dimethoxybenzene and then
pinacolborane.

e The tube is sealed and the reaction mixture is stirred at 80 °C for 16 hours.

 After cooling to room temperature, the reaction mixture is concentrated under reduced

pressure.

e The residue is purified by column chromatography on silica gel to yield the borylated product.

Catalytic Cycle
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Iridium-Catalyzed C-H Borylation Cycle.

Nickel-Catalyzed Cycloaddition Reactions

Bis(1,5-cyclooctadiene)nickel(0), Ni(COD)z, is a widely used precatalyst for a variety of nickel-
catalyzed reactions, including cycloadditions. These reactions are powerful methods for the
construction of carbo- and heterocyclic ring systems.

Quantitative Data

The following table provides examples of Ni(COD):-catalyzed cycloaddition reactions of diynes
and enynes with aldehydes.
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Diyne/lEnyn .
Entry Aldehyde Product Yield (%) Ref
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e
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Experimental Protocol: [2+2+2] Cycloaddition of a Diyne
and an Aldehyde

This protocol details the nickel-catalyzed cycloaddition of a diyne and an aldehyde.[8]
Materials:

e Ni(COD)z2 (5 mol%)

e 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (10 mol%)

e Diyne (e.g., 1,7-diphenylhepta-1,6-diyne)
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e Aldehyde (e.g., benzaldehyde) (1.25 equiv)
e Toluene (anhydrous)

Procedure:

In a glovebox, a solution of the diyne and aldehyde in toluene is prepared in a vial.

e In a separate vial, a stock solution of Ni(COD)z and IPr in toluene is prepared and allowed to
equilibrate for at least 30 minutes.

e The catalyst solution is added to the stirring solution of the diyne and aldehyde.
e The reaction is stirred at room temperature for 24 hours.

o The reaction mixture is then concentrated and purified by flash column chromatography on
silica gel to afford the cycloadduct.

Reaction Workflow
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Workflow for Ni-Catalyzed Cycloaddition.

Palladium-Catalyzed Suzuki-Miyaura Cross-

Coupling

Palladium complexes are workhorses in cross-coupling chemistry. While many palladium

sources are used, COD-ligated palladium complexes such as Pd(COD)CIz can serve as
effective precatalysts for reactions like the Suzuki-Miyaura coupling, which forms carbon-
carbon bonds between organoboron compounds and organic halides.

Quantitative Data
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The following table shows the results for the Suzuki-Miyaura coupling of various aryl bromides
with phenylboronic acid, a reaction type where Pd(COD)CIz can be employed as a precatalyst
in the presence of suitable phosphine ligands.

Entry Aryl Bromide Product Yield (%) Ref
4-

1 Bromoacetophen  4-Acetylbiphenyl 92 [9]
one
4-

2 Bromobenzaldeh  4-Formylbiphenyl 88 9]
yde
1-Bromo-4- i )

3 ) 4-Nitrobiphenyl 95 [10]
nitrobenzene
1-Bromo-4- 4-

4 85 [11]

methoxybenzene  Methoxybiphenyl

5 2-Bromotoluene 2-Methylbiphenyl 82 [11]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-
Bromoacetophenone

This is a general protocol for a Suzuki-Miyaura coupling reaction.
Materials:

o Pd(COD)CIz (or other suitable Pd precatalyst) (1 mol%)

» Triphenylphosphine (2 mol%)

e 4-Bromoacetophenone

e Phenylboronic acid (1.2 equiv)

o Potassium carbonate (2.0 equiv)
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e Toluene/Water (4:1)

Procedure:

A flask is charged with 4-bromoacetophenone, phenylboronic acid, and potassium
carbonate.

e The flask is evacuated and backfilled with an inert gas (e.g., argon).

o Toluene and water are added, and the mixture is degassed.

e The palladium precatalyst and ligand are added.

e The reaction mixture is heated to 80 °C and stirred for 12 hours.

 After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

e The crude product is purified by column chromatography.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is a key industrial process for the production of
aldehydes from alkenes. Rhodium complexes, often generated from COD-ligated precursors,
are highly active and selective catalysts for this transformation.

Quantitative Data

The following table summarizes the rhodium-catalyzed hydroformylation of 1-octene,
highlighting the regioselectivity of the reaction.
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Conversion Aldehyde

Entry Ligand (%) vield (%) n/iso Ratio Ref
1 PPhs >99 98 2.9 [7]
2 BISBI >99 97 68 [12]
3 Xantphos >99 99 28 [12]
4 6-DPyPon >99 99 35 [7]

*n/iso ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.

Experimental Protocol: Hydroformylation of 1-Octene

This protocol describes a typical hydroformylation of 1-octene.

Materials:

[Rh(COD)acac] (or similar Rh precursor) (0.1 mol%)

Triphenylphosphine (10 mol%)

1-Octene

Toluene (anhydrous, degassed)

Syngas (1:1 mixture of H2 and CO)
Procedure:

In a glovebox, a high-pressure autoclave is charged with the rhodium precursor and the

phosphine ligand.

Anhydrous, degassed toluene is added, followed by 1-octene.

The autoclave is sealed, removed from the glovebox, and connected to a syngas line.

The autoclave is pressurized with syngas to the desired pressure (e.g., 20 bar).
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e The reaction is heated to 100 °C and stirred for 4 hours.

» After cooling and careful venting of the pressure, the reaction mixture is analyzed by GC to
determine conversion and regioselectivity.

e The product aldehydes can be isolated by distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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